molecular formula C11H15N5O B12552256 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol CAS No. 143168-20-1

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol

Katalognummer: B12552256
CAS-Nummer: 143168-20-1
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: VSWAGMJYHDOWMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol involves several steps. One common method includes the reaction of 6-chloropurine with 2-methyl-4-penten-1-ol under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include various kinases and transcription factors that regulate the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol is unique due to its high activity and stability compared to other cytokinins. Its ability to promote cell division and growth makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

143168-20-1

Molekularformel

C11H15N5O

Molekulargewicht

233.27 g/mol

IUPAC-Name

2-methyl-4-(7H-purin-6-ylamino)pent-2-en-1-ol

InChI

InChI=1S/C11H15N5O/c1-7(4-17)3-8(2)16-11-9-10(13-5-12-9)14-6-15-11/h3,5-6,8,17H,4H2,1-2H3,(H2,12,13,14,15,16)

InChI-Schlüssel

VSWAGMJYHDOWMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C(C)CO)NC1=NC=NC2=C1NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.